molecular formula C6H10Br2O2 B14641604 Oxirane, [(2,3-dibromopropoxy)methyl]- CAS No. 55275-37-1

Oxirane, [(2,3-dibromopropoxy)methyl]-

Katalognummer: B14641604
CAS-Nummer: 55275-37-1
Molekulargewicht: 273.95 g/mol
InChI-Schlüssel: AHFBTDADOULYOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxirane, [(2,3-dibromopropoxy)methyl]- is a chemical compound with the molecular formula C6H10Br2O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, [(2,3-dibromopropoxy)methyl]- typically involves the reaction of glycidol with 1,2-dibromopropane under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the use of catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Oxirane, [(2,3-dibromopropoxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.

    Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the substitution reactions.

Major Products

    Diols: Formed from the ring-opening reactions.

    Halohydrins: Produced when the epoxide ring is opened in the presence of halide ions.

Wissenschaftliche Forschungsanwendungen

Oxirane, [(2,3-dibromopropoxy)methyl]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Oxirane, [(2,3-dibromopropoxy)methyl]- involves the nucleophilic attack on the epoxide ring, leading to its opening and subsequent formation of various products. The molecular targets include nucleophiles such as water, alcohols, and amines, which react with the epoxide ring to form diols, halohydrins, or other substituted products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxirane, [(2,3-dibromopropoxy)methyl]- is unique due to the presence of bromine atoms, which impart distinct reactivity and make it suitable for specific applications in organic synthesis and industrial processes. The bromine atoms also influence the compound’s physical properties, such as boiling and melting points, compared to other epoxides.

Eigenschaften

CAS-Nummer

55275-37-1

Molekularformel

C6H10Br2O2

Molekulargewicht

273.95 g/mol

IUPAC-Name

2-(2,3-dibromopropoxymethyl)oxirane

InChI

InChI=1S/C6H10Br2O2/c7-1-5(8)2-9-3-6-4-10-6/h5-6H,1-4H2

InChI-Schlüssel

AHFBTDADOULYOL-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)COCC(CBr)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.